2-HYDROXYMETHYL-3-NITROBIPHENYL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

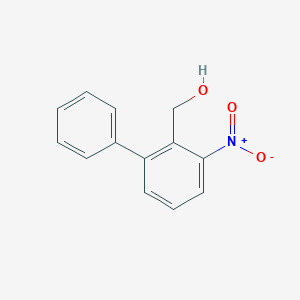

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to the third position of one phenyl ring, and a hydroxymethyl group is attached to the second position of the other phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Formylation: The amine group is then formylated to introduce a formyl group.

Reduction to Alcohol: Finally, the formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production methods for (3-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: (3-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.

Reduction: (3-Amino[1,1’-biphenyl]-2-yl)methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2-hydroxymethyl-3-nitrobiphenyl is its role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of N-Hydroxy Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. This compound enhances platelet production and is particularly beneficial for patients with chronic liver disease or those undergoing chemotherapy .

Case Study: Eltrombopag Synthesis

- Compound : N-Hydroxy Eltrombopag

- Application : Treatment of thrombocytopenia

- Significance : Improves platelet counts in patients with chronic liver disease.

Microbicide and Bactericide

The compound has been investigated for its potential use as a microbicide and bactericide in industrial applications. It has been noted for its effectiveness in controlling microbial growth in various environments, such as metalworking fluids and water cooling systems .

Application Profile: Industrial Use

- Function : Microbicide and bactericide

- Industries : Metalworking, paper manufacturing, water treatment

- Formulation Types : Soluble liquid concentrates, powders, and pellets

Mécanisme D'action

The mechanism of action of (3-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrobiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

2-Hydroxybiphenyl: Lacks the nitro group, affecting its chemical and biological properties.

3-Aminobiphenyl: The amino group provides different reactivity compared to the nitro group.

Uniqueness

(3-Nitro[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Activité Biologique

2-Hydroxymethyl-3-nitrobiphenyl is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

This compound features a hydroxymethyl group and a nitro group attached to a biphenyl structure. The presence of these functional groups is critical for its biological activity, influencing its interaction with biological molecules.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effect of nitro groups in phenolic compounds on their antimicrobial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Organisms | Activity Level |

|---|---|---|

| This compound | S. aureus, K. pneumoniae | Moderate to High |

| 3-Nitro-salicylaldehyde | MRSA, C. albicans | High |

| 4-Nitrophenol | E. coli, Pseudomonas aeruginosa | Moderate |

Antioxidant Properties

The antioxidant potential of nitrones, including derivatives of biphenyl compounds, has been well-documented. These compounds can scavenge free radicals and modulate oxidative stress within biological systems . The ability to alter cellular redox status is pivotal in preventing cellular damage associated with various diseases.

The mechanisms by which this compound exerts its effects may involve:

- Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes that contribute to pathogenicity in microorganisms.

- Gene Expression Modulation : Certain studies suggest that nitro-substituted compounds can influence gene expression related to stress responses in cells .

Study on Antimicrobial Effects

A recent study investigated the antimicrobial activity of various nitro-substituted phenolic compounds, including derivatives similar to this compound. The findings indicated that these compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Research on Antioxidant Activity

Another study focused on the antioxidant properties of nitrone derivatives, revealing that they could effectively reduce oxidative stress markers in vitro. This research underscores the potential for developing these compounds into therapeutic agents for diseases characterized by oxidative damage .

Propriétés

IUPAC Name |

(2-nitro-6-phenylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRILKGJFCYURBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558830 |

Source

|

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107622-50-4 |

Source

|

| Record name | (3-Nitro[1,1'-biphenyl]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.